N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a cyanomethyl group, a fluorophenyl group, and two methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides for nucleophilic substitution; fluorobenzene derivatives for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)benzamide: This compound shares the fluorophenyl group but differs in the rest of its structure, leading to different chemical and biological properties.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group instead of a cyanomethyl group, resulting in distinct reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea group and is used extensively in organocatalysis.
Properties
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-9-13(14(20)17-8-7-16)10(2)19(18-9)12-5-3-11(15)4-6-12/h3-6H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLRHRDULOYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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